molecular formula C14H11IN2O B1451804 4-(Benzyloxy)-3-iodo-1H-indazole CAS No. 885962-49-2

4-(Benzyloxy)-3-iodo-1H-indazole

Cat. No. B1451804
CAS RN: 885962-49-2
M. Wt: 350.15 g/mol
InChI Key: FPQWZPOXRXOABQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-iodo-1H-indazole, also known as BI-IND, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis. BI-IND is an aromatic heterocyclic compound that contains both nitrogen and iodine atoms. It is synthesized through a process of iodination of benzyloxyindazole, which is a derivative of indazole. BI-IND has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis due to its unique structure and properties.

Scientific Research Applications

Synthesis and Chemical Properties

4-(Benzyloxy)-1H-indazole is synthesized through a five-step reaction starting from 2-methyl-3-nitrophenol, with a total yield of 76.3%. This synthesis route is characterized by its ease of handling and high yield, demonstrating the compound's versatile applicability in chemical synthesis (Tang Yan-feng, 2012). Additionally, various derivatives of 1H-benzo[f]indazole, including those conjugated with C-protected amino acids, have shown significant antiproliferative activity in vitro, suggesting potential pharmaceutical applications in cancer treatment (A. Molinari et al., 2015).

Anticancer Applications

Research into 1H-benzo[f]indazole derivatives has uncovered their promising role as anticancer agents. For instance, new 1H-Benzo[f]indazole-4,9-diones conjugated with C-protected amino acids have been synthesized and evaluated for their antiproliferative effects on KATO-III and MCF-7 cell lines, showing significant activity and highlighting the therapeutic potential of these compounds (A. Molinari et al., 2015).

Chemical Synthesis Advances

The development of synthetic routes for 4-(Benzyloxy)-3-iodo-1H-indazole and its derivatives has been a focus of recent research. For example, the synthesis of N-benzylated indole-, indazole-, and benzotriazole-4,7-diones demonstrates the flexibility and potential of these compounds in synthetic chemistry, providing a foundation for further pharmaceutical research and development (Christelle Marminon et al., 2007).

Antispermatogenic Agents

Compounds related to 4-(Benzyloxy)-3-iodo-1H-indazole, such as halogenated 1-benzylindazole-3-carboxylic acids, have been explored for their antispermatogenic properties, indicating potential applications in male contraception. This line of research highlights the broad applicability of 1H-indazole derivatives in developing novel therapeutic agents (G. Corsi & G. Palazzo, 1976).

Molecular Docking and Antimicrobial Evaluation

Research into benzoxazole derivatives, including structures similar to 4-(Benzyloxy)-3-iodo-1H-indazole, has shown their effectiveness in antimicrobial activities against a range of pathogens. This suggests the potential for these compounds to be developed into new antimicrobial agents, further expanding their scientific and therapeutic applications (T. Ertan-Bolelli et al., 2016).

properties

IUPAC Name

3-iodo-4-phenylmethoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O/c15-14-13-11(16-17-14)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQWZPOXRXOABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=NNC(=C32)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654441
Record name 4-(Benzyloxy)-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885962-49-2
Record name 4-(Benzyloxy)-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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